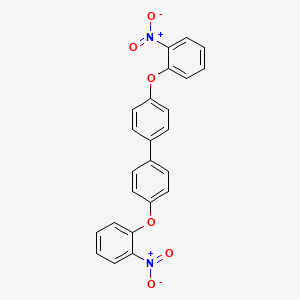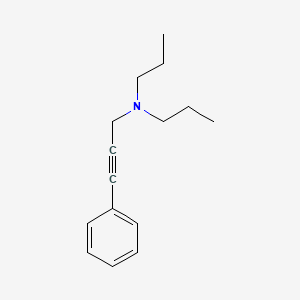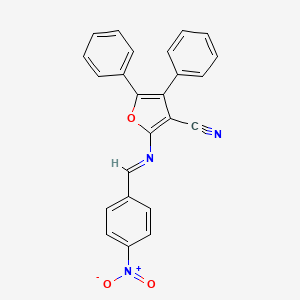![molecular formula C16H11Cl3N2O2S B11706286 N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706286.png)
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide is a complex organic compound that features a benzoxazole moiety linked to a trichloroethyl group and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Trichloroethyl Group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction, where a suitable trichloroethyl halide reacts with the benzoxazole derivative.
Formation of Benzamide: The final step involves the coupling of the benzoxazole-trichloroethyl intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dichloroethyl, chloroethyl derivatives.
Substitution: Substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide .
- **N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-2-furamide .
Uniqueness
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide is unique due to its specific combination of a benzoxazole moiety with a trichloroethyl group and a benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H11Cl3N2O2S |
|---|---|
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C16H11Cl3N2O2S/c17-16(18,19)14(21-13(22)10-6-2-1-3-7-10)24-15-20-11-8-4-5-9-12(11)23-15/h1-9,14H,(H,21,22) |
InChI-Schlüssel |
GOYCNQLBXVQLDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706206.png)

![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706215.png)

![3-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11706229.png)
![N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706232.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706235.png)
![6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B11706237.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B11706243.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B11706249.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B11706251.png)


